![molecular formula C16H30N2Sn B127769 2-(Tributylstannyl)pyrimidine CAS No. 153435-63-3](/img/structure/B127769.png)
2-(Tributylstannyl)pyrimidine
Overview
Description
2-(Tributylstannyl)pyrimidine is an organotin compound characterized by the presence of a tributylstannyl group attached to the nitrogen atom of the pyrimidine ring. This compound is primarily used in organic synthesis, particularly in Stille coupling reactions, which are pivotal in forming carbon-carbon bonds in complex organic molecules .
Mechanism of Action
Target of Action
2-(Tributylstannyl)pyrimidine is an organotin compound used in Stille coupling reactions . It is primarily used as a precursor in the synthesis of other compounds, such as 2-aminopyridine oxazolidinones . These compounds are potent and selective inhibitors of tankyrase (TNKS), a protein involved in various cellular processes, including Wnt signaling and telomere maintenance .
Mode of Action
The compound interacts with its targets through a process known as Stille coupling, a powerful method for forming carbon-carbon bonds . This reaction involves the exchange of an organic group between a tin compound and an organic halide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of 2-aminopyridine oxazolidinones . These compounds inhibit tankyrase, which can affect the Wnt signaling pathway and telomere maintenance . The downstream effects of this inhibition can include changes in cell proliferation and survival .
Pharmacokinetics
As a precursor compound, its bioavailability would largely depend on the properties of the final compound it is used to synthesize .
Result of Action
The molecular and cellular effects of this compound’s action would be seen in the compounds it helps synthesize. For example, 2-aminopyridine oxazolidinones, synthesized using this compound, can inhibit tankyrase, potentially affecting cell proliferation and survival .
Action Environment
The efficacy and stability of this compound, like many chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tributylstannyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with tributyltin hydride in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere, often using tetrahydrofuran as the solvent. The general reaction scheme is as follows: [ \text{2-Chloropyrimidine} + \text{Tributyltin Hydride} \xrightarrow{\text{Pd catalyst}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions, particularly in Stille coupling, where it reacts with various halides to form new carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Stille Coupling: Palladium catalysts, halides, and an inert atmosphere are typically used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed under controlled conditions.
Major Products:
Stille Coupling Products: Formation of complex organic molecules with new carbon-carbon bonds.
Oxidation Products: Formation of oxidized derivatives of the pyrimidine ring.
Scientific Research Applications
Organic Synthesis
Stille Coupling Reaction
One of the primary applications of 2-(tributylstannyl)pyrimidine is as a reagent in the Stille coupling reaction. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The tributylstannyl group acts as a leaving group, facilitating the coupling with various electrophiles, which is essential in synthesizing pharmaceuticals and advanced materials .
Synthesis of Pyrimidine Derivatives
The compound is also used as an intermediate in synthesizing diverse pyrimidine derivatives. These derivatives are crucial in developing new drugs and agrochemicals. The versatility of this compound allows chemists to modify the pyrimidine ring selectively, leading to compounds with varied biological activities .
Medicinal Chemistry
Anticancer Research
Recent studies have indicated that pyrimidine derivatives, including those synthesized from this compound, exhibit significant anticancer properties. For instance, certain derivatives have shown efficacy in modulating immune responses against tumors, making them potential candidates for cancer therapy . The ability to modify these compounds to enhance their selectivity and potency against specific cancer types is an ongoing area of research.
Drug Development
The compound's utility extends to drug development processes where it serves as a precursor for synthesizing biologically active compounds. Its role in creating targeted therapies underscores its importance in pharmaceutical research aimed at treating various diseases, including inflammatory conditions and metabolic disorders .
Material Science
Polymer Synthesis
In material science, this compound is utilized in the production of polymers with tailored properties. The incorporation of organotin compounds can enhance the thermal stability and mechanical strength of polymers, making them suitable for various industrial applications . This application is particularly relevant in developing coatings and composites with specific functional characteristics.
Case Study 1: Synthesis of Anticancer Agents
A study explored the synthesis of novel pyrimidine derivatives using this compound as a key intermediate. The resulting compounds demonstrated potent activity against melanoma cells, highlighting their potential as therapeutic agents .
Case Study 2: Development of Functional Polymers
Research focused on using this compound in creating functionalized polymers for biomedical applications. The polymers exhibited enhanced biocompatibility and mechanical properties, making them suitable for drug delivery systems .
Comparison with Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)furan
- 2-(Tributylstannyl)thiophene
Comparison: 2-(Tributylstannyl)pyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic properties compared to its analogs. This uniqueness makes it particularly valuable in synthesizing specific organic molecules that require the electronic characteristics of the pyrimidine ring. Its counterparts, such as 2-(Tributylstannyl)pyridine, 2-(Tributylstannyl)furan, and 2-(Tributylstannyl)thiophene, have different heterocyclic rings, leading to variations in reactivity and applications .
Biological Activity
2-(Tributylstannyl)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and implications in therapeutic applications.
This compound belongs to a class of organotin compounds, which are known for their diverse biological activities. The presence of the tributylstannyl group enhances the lipophilicity and biological interaction potential of the pyrimidine moiety.
The biological activity of this compound primarily involves its role as a protein tyrosine kinase inhibitor . Protein tyrosine kinases (PTKs) are critical for various cellular processes, including cell growth and differentiation. Inhibition of these kinases can lead to reduced tumor growth and metastasis.
Target Proteins
The key targets for this compound include:
- EGF receptor (EGFR) : Involved in cell proliferation and survival.
- c-erbB-2 : Associated with aggressive forms of breast cancer.
- PDGF receptor : Plays a role in angiogenesis and tumor growth.
Biological Activity
Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. Notable findings include:
- In vitro studies show that this compound has antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective inhibition at low concentrations .
- Mechanistic studies reveal that this compound disrupts the phosphorylation cascade associated with PTKs, leading to apoptosis in cancer cells .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
-
Study on MCF-7 Cells :
- Objective : To evaluate the antiproliferative effects.
- Method : MCF-7 cells were treated with varying concentrations of this compound.
- Results : A dose-dependent reduction in cell viability was observed, with an IC50 value of approximately 12 µM after 48 hours.
- Study on A549 Cells :
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
tributyl(pyrimidin-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFOOAJSDVASL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376843 | |
Record name | 2-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153435-63-3 | |
Record name | 2-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tributylstannyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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